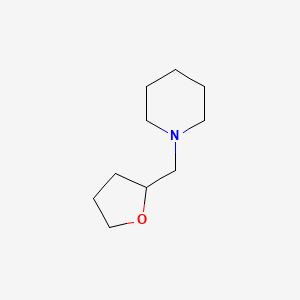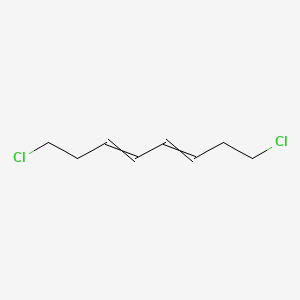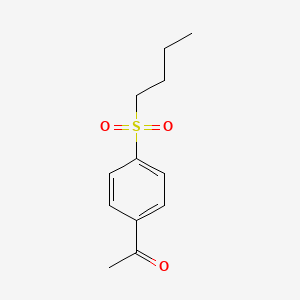
4-Butylsulfonylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylsulfonylacetophenone is an organic compound with the molecular formula C12H16O3S It is a member of the sulfone family, characterized by the presence of a sulfonyl group attached to an acetophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylsulfonylacetophenone typically involves the sulfonylation of acetophenone derivatives. One common method includes the reaction of acetophenone with butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butylsulfonylacetophenone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Applications De Recherche Scientifique
4-Butylsulfonylacetophenone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Butylsulfonylacetophenone involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The acetophenone moiety can undergo keto-enol tautomerism, influencing its reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
- Phenylsulfonylacetophenone
- Methylsulfonylacetophenone
- Ethylsulfonylacetophenone
Comparison: 4-Butylsulfonylacetophenone is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Propriétés
Formule moléculaire |
C12H16O3S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
1-(4-butylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C12H16O3S/c1-3-4-9-16(14,15)12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
OGLWBROJGWFVDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)


![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
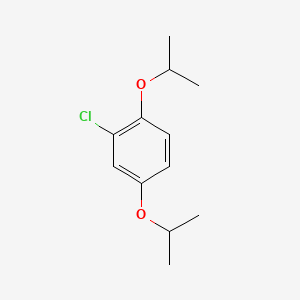
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
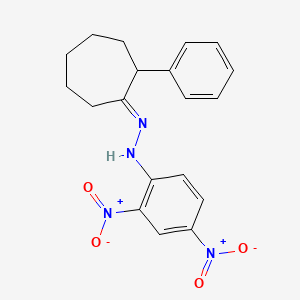
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
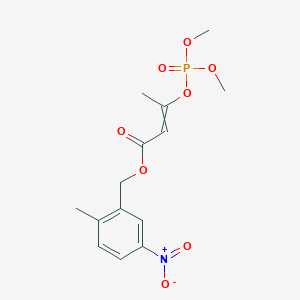
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
